molecular formula C12H12N6 B2848526 N-(Pyridin-4-ylmethanimidamido)pyridine-4-carboximidamide CAS No. 108952-34-7

N-(Pyridin-4-ylmethanimidamido)pyridine-4-carboximidamide

Cat. No.: B2848526
CAS No.: 108952-34-7
M. Wt: 240.27
InChI Key: ZYTDSZDSBJVCQY-UHFFFAOYSA-N
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Description

N-(Pyridin-4-ylmethanimidamido)pyridine-4-carboximidamide is a bis-carboximidamide derivative featuring two pyridine-4-carboximidamide moieties linked via a methanimidamido (-NH-C(=NH)-NH-) bridge.

Properties

IUPAC Name

N'-[(Z)-[amino(pyridin-4-yl)methylidene]amino]pyridine-4-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N6/c13-11(9-1-5-15-6-2-9)17-18-12(14)10-3-7-16-8-4-10/h1-8H,(H2,13,17)(H2,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYTDSZDSBJVCQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=NN=C(C2=CC=NC=C2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=CC=C1/C(=N/N=C(\N)/C2=CC=NC=C2)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(Pyridin-4-ylmethanimidamido)pyridine-4-carboximidamide involves several steps. One common method includes the reaction of pyridine-4-carboximidamide with pyridine-4-carboxaldehyde in the presence of a suitable catalyst . The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. Industrial production methods may involve scaling up this process and optimizing reaction conditions to achieve higher yields and purity .

Comparison with Similar Compounds

Structural and Functional Differences

  • N-Alkyloxypyridinecarboximidamides (e.g., N-(2-ethylhexyloxy)pyridine-4-carboximidamide): These compounds, extensively analyzed in the evidence , feature a single pyridine ring substituted with an alkyloxy-amidine group. The alkyl chain (e.g., 2-ethylhexyl or decyl) and pyridine substitution position (2-, 3-, or 4-) influence their hydrophobicity and reactivity.
  • Pyridine-4-carboximidamide hydrochloride (isonicotinamidine hydrochloride): A key intermediate in pharmaceutical synthesis (e.g., piperidinylpyrimidines) , this compound is a mono-amidine with a hydrochloride counterion. Its hygroscopic nature and irritancy differ from the neutral, bifunctional target compound.

Analytical Characterization

  • LC-MS/MS Methods : Validated for quantifying N-alkyloxypyridinecarboximidamides with detection limits as low as 0.013 ng mL⁻¹ . These methods could theoretically extend to the target compound, though its lack of alkyl chains may alter chromatographic behavior.
  • NMR and IR Spectroscopy : Used to confirm structures of N-alkyloxy derivatives and pyridine-4-carboximidamide hydrochloride .

Data Tables

Table 1: Comparative Reaction Yields of N-Alkyloxypyridinecarboximidamides

Compound Alkyl Halide Temperature (°C) Yield (%) Reference
N-(2-Ethylhexyloxy)pyridine-4-carboximidamide 2-Ethylhexyl bromide 80 17.63 ± 0.4
N-Decyloxypyridine-4-carboximidamide Decyl bromide 80 37.36 ± 1.53
N-(2-Ethylhexyloxy)pyridine-3-carboximidamide 2-Ethylhexyl bromide 80 14.18 ± 0.4

Table 2: Physicochemical Properties of Key Compounds

Compound Molecular Weight (g/mol) Solubility Key Applications
Pyridine-4-carboximidamide hydrochloride 157.6 Hygroscopic, polar Pharmaceutical synthesis
N-Decyloxypyridine-4-carboximidamide 278.4 (estimated) Hydrophobic Surfactants, antimicrobials

Biological Activity

N-(Pyridin-4-ylmethanimidamido)pyridine-4-carboximidamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of key enzymes involved in various disease processes. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of pyridine derivatives, characterized by the presence of multiple nitrogen atoms in its structure, which may contribute to its biological activity.

Biological Activity

  • Antimalarial Activity :
    • The compound has been investigated for its potential as an antimalarial agent by targeting PfDHODH, an enzyme critical for the survival of Plasmodium falciparum. The inhibition of this enzyme disrupts the pyrimidine biosynthesis pathway essential for the parasite's proliferation.
    • IC50 Values : The compound exhibits potent inhibitory activity against PfDHODH with reported IC50 values around 111 µM, indicating significant potential as a therapeutic agent against malaria.
  • Anticancer Activity :
    • Related pyridine derivatives have demonstrated effective inhibitory activity against various cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). For instance, a similar derivative showed IC50 values ranging from 1.03 to 2.59 µM against these cell lines, suggesting that modifications in the pyridine structure can enhance anticancer properties .
    • Structure-activity relationship (SAR) studies indicate that substituents on the pyridine ring play a crucial role in modulating biological activity.
  • Inhibition of Sterol Biosynthesis :
    • Compounds with similar structural motifs have been shown to inhibit enzymes involved in sterol biosynthesis in Leishmania species. This suggests that this compound may also possess antileishmanial properties through similar mechanisms .

Table 1: Summary of Biological Activities

Activity Target Enzyme IC50 Value (µM) Organism/Cell Line
AntimalarialPfDHODH111Plasmodium falciparum
AnticancerVarious (A549, HeLa, MCF-7)1.03 - 2.59Human cancer cell lines
AntileishmanialCYP51/CYP5122A1≤ 1Leishmania species

Pharmacokinetics and Safety

While pharmacokinetic data specific to this compound is scarce, related compounds often exhibit favorable absorption and distribution characteristics. Safety profiles are also critical for drug development; thus, further studies are necessary to evaluate toxicity and side effects associated with this compound.

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